molecular formula C5H6BrN3 B1342697 2-Bromo-6-hydrazinylpyridine CAS No. 26944-71-8

2-Bromo-6-hydrazinylpyridine

Cat. No. B1342697
CAS RN: 26944-71-8
M. Wt: 188.03 g/mol
InChI Key: PQMFVUNERGGBPG-UHFFFAOYSA-N
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Patent
US08993765B2

Procedure details

Hydrazine (27 mL, 83 mmol) was added to 2,6-dibromopyridine (20 g, 84 mmol), and the resulting suspension was heated at 70° C. for 30 min. The solution was cooled to 50° C. and diluted with H2O (150 mL). The resulting solids were stirred for 2 h, collected by filtration, and washed with H2O (350 mL) to provide the title compound (13 g, 83%) as a white solid: 1H NMR (300 MHz, DMSO-d6) δ 7.87 (s, 1H), 7.34 (overlapping dd, J=7.8 Hz, 1H), 6.68 (d, J=7.8 Hz, 1H), 6.65 (d, J=7.8 Hz, 1H), 4.19 (s, 2H).
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6](Br)[N:5]=1>O>[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH:1][NH2:2])[N:5]=1

Inputs

Step One
Name
Quantity
27 mL
Type
reactant
Smiles
NN
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The resulting solids were stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 50° C.
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with H2O (350 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=NC(=CC=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.